molecular formula C6H5SeSi B14588671 CID 78065993

CID 78065993

Cat. No.: B14588671
M. Wt: 184.16 g/mol
InChI Key: QJJVVHLKKQXMEY-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78065993” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C6H5SeSi

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C6H5SeSi/c8-7-6-4-2-1-3-5-6/h1-5H

InChI Key

QJJVVHLKKQXMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se][Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78065993 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions involve replacing functional groups to alter chemical properties. For benzomorphan derivatives like Ketazocine:

  • Cyclopropylmethyl substitution : Introduced during functionalization steps to enhance receptor binding affinity.

  • Hydroxyl group substitution : Critical for modifying solubility and biological activity.
    Reagents such as sodium hydroxide or ammonia are used under controlled pH and temperature.

Addition Reactions

Addition reactions are pivotal in synthesizing complex scaffolds:

  • Alkene addition : Employed in forming indenoquinoxaline derivatives via three-component reactions involving ninhydrin and malononitrile .

  • Catalyst-free additions : Achieved in aqueous media, yielding products like imidazolidin-2-ylidene-indenedione (73–98% yield) .

Multi-Component Reactions (MCRs)

MCRs enable efficient synthesis of heterocyclic frameworks:

Example: Ninhydrin-Malononitrile-Diamine Reaction

ComponentRoleProduct TypeYield
NinhydrinElectrophilic carbonyl sourceIndenoquinoxaline85–98%
MalononitrileNucleophilic cyanide donorExocyclic enaminones73–90%
DiaminesBridging agentImidazolidin-2-ylidene derivatives80–95%

This protocol avoids column chromatography, uses water as a solvent, and operates at room temperature .

Oxidation and Reduction

  • Oxidation : Ketazocine derivatives undergo oxidation to form ketones using agents like potassium permanganate.

  • Reduction : Lithium aluminum hydride reduces carbonyl groups to alcohols, altering pharmacological profiles.

Hydrolysis and Mechanistic Insights

  • Acid/Base Hydrolysis : Cleaves ester or amide bonds, producing fragments for further functionalization.

  • Reaction Mechanisms :

    • Kappa-opioid receptor binding : Ketazocine’s cyclopropylmethyl group interacts with receptor residues (e.g., Tyr139) via hydrophobic interactions.

    • Kinetics : Saturation binding studies reveal biphasic Scatchard plots, indicating multiple receptor subpopulations.

Comparative Reactivity Table

Reaction TypeConditionsKey Reagents/CatalystsOutcome
SubstitutionAlkaline pH, 25–80°CNaOH, NH3Functional group interchange
Multi-ComponentAqueous, RT, catalyst-freeNinhydrin, malononitrile Heterocyclic scaffolds (73–98%)
OxidationOxidizing environmentKMnO4Ketone formation
ReductionAnhydrous, refluxLiAlH4Alcohol derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in biochemical studies, particularly in understanding enzyme-substrate interactions.

    Medicine: Potential therapeutic applications could be explored, including drug development and pharmacological studies.

    Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 78065993 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action would involve molecular docking, biochemical assays, and cellular studies to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78065993 include other chemical entities with comparable structures and functional groups. These may include:

    CID 146016268:

    CID 11367903: Another related compound with analogous reactivity and uses.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for further research and development in various scientific fields.

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